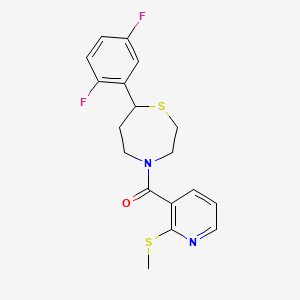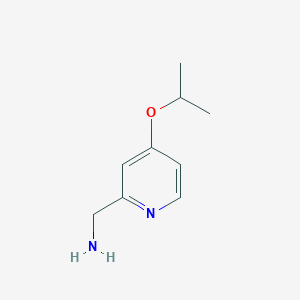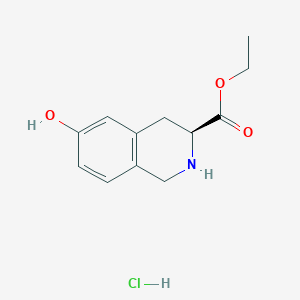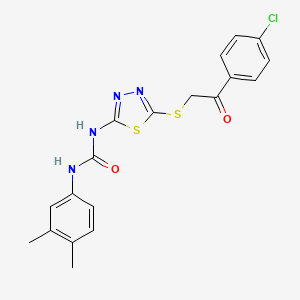
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with the thiazepane intermediate.
Reaction Conditions: This step typically requires a strong base (e.g., potassium tert-butoxide) and a polar aprotic solvent (e.g., dimethyl sulfoxide, DMSO) at moderate temperatures (50-70°C).
Attachment of the Methylthio-Pyridine Moiety
- The final step involves the coupling of the methylthio-pyridine group to the thiazepane-difluorophenyl intermediate. This can be achieved through a palladium-catalyzed cross-coupling reaction.
Reaction Conditions: The coupling reaction is performed in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., potassium carbonate), and a solvent like toluene or ethanol at reflux temperatures.
Industrial Production Methods
- Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
准备方法
Synthetic Routes and Reaction Conditions
-
Formation of the Thiazepane Ring
- The synthesis typically begins with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable precursor such as a haloalkylamine and a thiol.
Reaction Conditions: The cyclization is often carried out in the presence of a base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).
化学反应分析
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylthio group, forming sulfoxides or sulfones.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
-
Reduction
- Reduction reactions can target the carbonyl group, converting it to an alcohol.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents are typically used.
-
Substitution
- The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Reagents and Conditions: Halogenation can be achieved using halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
科学研究应用
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine
Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.
Biological Probes: It can be used as a molecular probe to study enzyme interactions and receptor binding.
Industry
Electronics: Its electronic properties may be exploited in the design of organic semiconductors or conductive polymers.
作用机制
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The thiazepane ring and difluorophenyl group are likely involved in binding interactions, while the methylthio-pyridine moiety may influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to therapeutic effects or other biological activities.
相似化合物的比较
Similar Compounds
-
(7-Phenyl-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone
- Lacks the difluorophenyl group, which may result in different binding affinities and reactivity.
-
(7-(2,5-Dichlorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone
- Contains chlorine atoms instead of fluorine, potentially altering its electronic properties and biological activity.
Uniqueness
- The presence of the difluorophenyl group in (7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(2-(methylthio)pyridin-3-yl)methanone imparts unique electronic characteristics, potentially enhancing its binding affinity and specificity for certain biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2OS2/c1-24-17-13(3-2-7-21-17)18(23)22-8-6-16(25-10-9-22)14-11-12(19)4-5-15(14)20/h2-5,7,11,16H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOJESGERQVKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(6,7-Dihydro-4H-[1,2]oxazolo[4,3-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2773257.png)


![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)isobutyramide](/img/structure/B2773261.png)

![3-ethyl-2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-8-methoxy-5-methyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773265.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B2773266.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)

![8-(furan-2-ylmethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773269.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2773270.png)
![[2-(4-Methylphenoxy)pyridin-3-yl]methanol](/img/structure/B2773272.png)
![2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2773273.png)
![6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2773276.png)
